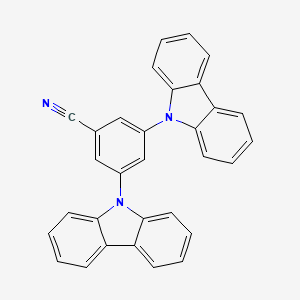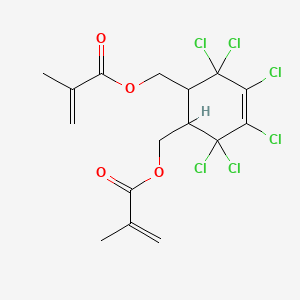
(3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate is a complex organic compound with the molecular formula C16H16Cl6O4 It is characterized by the presence of multiple chlorine atoms and methacrylate groups, making it a highly chlorinated and functionalized molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate typically involves the chlorination of cyclohexene derivatives followed by esterification with methacrylic acid. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the esterification process may involve catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient chlorination and esterification. The use of advanced reactors and separation techniques helps in achieving high purity and yield of the final product. The scalability of the process is crucial for its application in large-scale manufacturing.
化学反应分析
Types of Reactions
(3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles .
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, amines, and other functionalized derivatives. These products can further undergo additional chemical modifications to yield a wide range of compounds with diverse applications .
科学研究应用
Chemistry
In chemistry, (3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate is used as a building block for the synthesis of complex molecules. Its highly functionalized structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chlorinated structure may interact with biological targets, making it a candidate for the development of new pharmaceuticals or agrochemicals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of methacrylate groups allows for the formation of polymeric materials that can be used in drug delivery systems or medical devices.
Industry
In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability, chemical resistance, and performance.
作用机制
The mechanism of action of (3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate involves its interaction with molecular targets through its chlorinated and methacrylate functional groups. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the context of its application. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action .
相似化合物的比较
Similar Compounds
Hexachlorocyclohexane: A polyhalogenated compound with similar chlorination but lacking methacrylate groups.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another highly chlorinated compound with a biphenyl structure instead of a cyclohexene ring.
Uniqueness
(3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate is unique due to the combination of its chlorinated cyclohexene core and methacrylate functionalities. This dual functionality allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
属性
CAS 编号 |
67905-51-5 |
|---|---|
分子式 |
C16H16Cl6O4 |
分子量 |
485.0 g/mol |
IUPAC 名称 |
[2,2,3,4,5,5-hexachloro-6-(2-methylprop-2-enoyloxymethyl)cyclohex-3-en-1-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16Cl6O4/c1-7(2)13(23)25-5-9-10(6-26-14(24)8(3)4)16(21,22)12(18)11(17)15(9,19)20/h9-10H,1,3,5-6H2,2,4H3 |
InChI 键 |
BQDPDHGILAIJQO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC1C(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)COC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


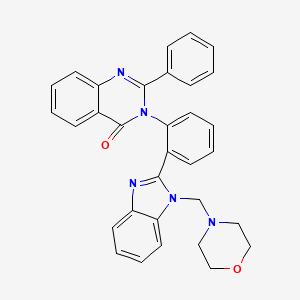

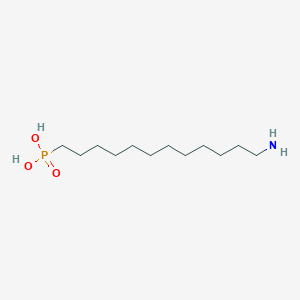

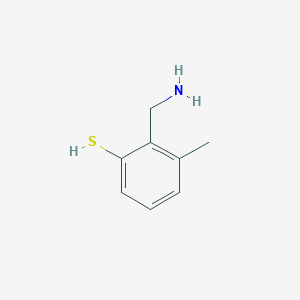
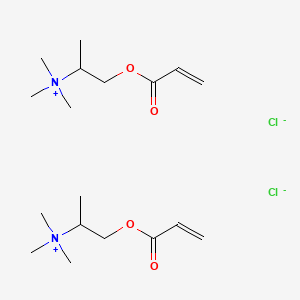

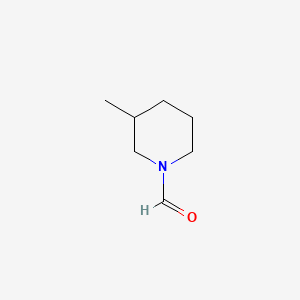
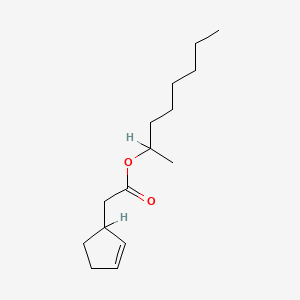
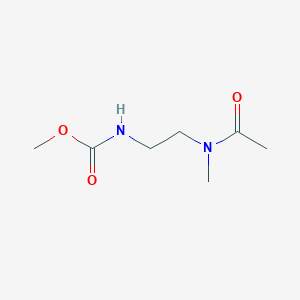
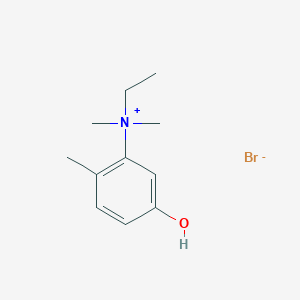
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
